Application: Obatoclax mesylate has been studied for its potential in drug-drug interactions.
Methods: In vitro studies have been conducted to scrutinize the interaction potential of Obatoclax.
Results: Obatoclax was found to induce the mRNA expression of several genes (e.g., CYP1A1, CYP1A2, and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range.
Application: Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis.
Application: Obatoclax mesylate has been used in trials studying the treatment of acute myeloid leukemia (AML).
Methods: The drug was administered to patients with AML, and its effects were observed over time.
Application: Obatoclax mesylate has been studied for its potential in treating small cell lung cancer.
Obatoclax mesylate, also known as GX15-070, is an experimental small molecule drug primarily investigated for its potential in treating various cancers, including acute myeloid leukemia, Hodgkin's lymphoma, and mantle-cell lymphoma. This compound functions as a potent inhibitor of the B-cell lymphoma 2 protein family, which plays a critical role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, obatoclax mesylate promotes apoptosis in cancer cells, thereby limiting tumor growth and proliferation .
The chemical formula for obatoclax mesylate is , with a molecular weight of approximately 413.49 g/mol. Its structure includes complex ring systems characteristic of many biologically active compounds .
Obatoclax mesylate functions as a BH3 mimetic, a molecule that mimics the natural proteins (BH3-only proteins) that bind to and inhibit the anti-apoptotic (cell death opposing) function of Bcl-2 family proteins []. By binding to these proteins, obatoclax mesylate disrupts their interaction with pro-apoptotic proteins like Bax and Bak, ultimately leading to the activation of the cell death cascade and elimination of cancer cells [].
Obatoclax mesylate primarily acts through the inhibition of anti-apoptotic Bcl-2 proteins. It binds to the BH3-binding site of these proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This disruption leads to the release of cytochrome c from mitochondria, triggering the apoptotic cascade .
The specific
Obatoclax mesylate exhibits significant biological activity as a Bcl-2 inhibitor. It has been shown to:
Clinical trials have demonstrated its potential effectiveness in treating acute myeloid leukemia and other malignancies, although challenges such as solubility and bioavailability have been noted .
The synthesis of obatoclax mesylate involves several steps typical of complex organic synthesis. Key steps may include:
While specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds can provide a framework for understanding how obatoclax mesylate is produced .
Obatoclax mesylate is primarily being studied for its applications in oncology. Its main potential uses include:
Research indicates that obatoclax mesylate interacts with several cellular pathways:
These interactions underline its potential as a therapeutic agent that can modify existing cellular processes to promote cancer cell death.
Obatoclax mesylate shares similarities with several other compounds that target the Bcl-2 family proteins or modulate apoptosis. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Navitoclax | Inhibits Bcl-2/Bcl-xL/Bcl-w | Potent against chronic lymphocytic leukemia |
Venetoclax | Selectively inhibits Bcl-2 | Approved for chronic lymphocytic leukemia treatment |
ABT-737 | Dual inhibitor of Bcl-2 and Bcl-xL | Designed for oral administration |
Sabutoclax | Inhibits multiple anti-apoptotic Bcl-2 family members | Broad-spectrum activity across various cancers |
Obatoclax mesylate is unique due to its ability to bind multiple members of the Bcl-2 family simultaneously, potentially offering broader therapeutic implications compared to more selective inhibitors like venetoclax .
Obatoclax mesylate, chemically designated as (2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole methanesulfonate, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It is also known by its developmental code GX15-070 and is recognized for its role as a pan-Bcl-2 antagonist, targeting multiple members of the Bcl-2 family, including Bcl-2, Bcl-XL, Mcl-1, Bcl-W, A1, and Bcl-B. The compound’s mesylate salt formulation enhances its solubility for preclinical and clinical applications.
Obatoclax mesylate emerged from a drug discovery program aimed at modulating apoptosis in cancer cells by targeting pro-survival Bcl-2 proteins. Initially developed by Gemin X Biotechnologies, its clinical development transitioned to Cephalon (later acquired by Teva Pharmaceuticals) following promising early-stage trials. Preclinical studies demonstrated its efficacy in inducing apoptosis across diverse cancer models, including leukemia, lymphoma, and solid tumors. By 2007, it entered Phase I/II clinical trials for hematologic malignancies and solid tumors, with investigations focusing on its single-agent activity and combinatorial potential with chemotherapy.
Obatoclax mesylate represents a significant milestone in the development of targeted cancer therapeutics, specifically as a pan-B-cell lymphoma two family protein inhibitor [1] [2]. The compound was originally discovered by Gemin X Biotechnologies, which was founded in 1998 as a clinical-stage biopharmaceutical company dedicated to developing novel targeted cancer therapeutics [13] [15]. The discovery of obatoclax emerged from a functional screening approach that identified natural compounds capable of disrupting protein-protein interactions between members of the B-cell lymphoma two family [29].
The development of obatoclax mesylate was driven by the recognition that resistance to apoptosis through dysregulation of B-cell lymphoma two family members is commonly observed in hematological malignancies and can be linked to therapeutic resistance and poor clinical outcomes [6] [29]. Obatoclax was specifically designed as a small molecule that could function as a B-cell lymphoma two homology domain three mimetic to promote apoptosis by inhibiting the interaction between anti-apoptotic and pro-apoptotic proteins [30] [31].
Obatoclax mesylate, also known by its developmental designation GX15-070, is characterized by its unique molecular structure and chemical properties [3] [21]. The compound exists as a mesylate salt formulation, which represents the clinically studied form of the drug [2] [8].
Chemical Property | Value |
---|---|
Molecular Formula | C20H19N3O.CH4O3S [21] |
Molecular Weight | 413.5 g/mol [3] [21] |
Chemical Name | 2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole; methanesulfonic acid [21] |
CAS Number | 803712-79-0 [21] |
PubChem CID | 46930996 [3] |
Canonical SMILES | CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O [21] |
Solubility in DMSO | >20.7 mg/mL [21] |
Storage Requirements | -20°C [21] |
The compound is composed of two main components: the parent obatoclax molecule and methanesulfonic acid, which together form the mesylate salt [3] [8]. This salt formation was developed to enhance the compound's pharmaceutical properties and clinical utility [2].
The development of obatoclax mesylate followed a complex trajectory involving multiple corporate entities and regulatory milestones [1] [2] [17].
Year | Development Milestone |
---|---|
1998 | Gemin X Biotechnologies founded [13] |
2004 | Orphan drug designation granted for chronic lymphocytic leukemia treatment (October 8) [17] |
2005 | Preclinical studies presented at American Society of Hematology annual meeting [13] |
2006 | Second orphan drug designation granted for myelofibrosis treatment (December 1) [19] |
2007 | Multiple myeloma preclinical data published in Blood journal [14] |
2008 | Phase I chronic lymphocytic leukemia study results published [4] [7] |
2009 | Phase 2 small cell lung cancer clinical study initiated [9] |
2011 | Cephalon completed acquisition of Gemin X for $225 million (March) [11] [12] [15] |
2012 | Teva Pharmaceuticals acquired Cephalon [1] [2] |
2013 | Development discontinued by Teva; orphan drug designations withdrawn (September 13) [16] [17] [18] |
The acquisition of Gemin X by Cephalon in 2011 represented a significant validation of obatoclax's potential, with the transaction valued at $225 million upfront and up to $300 million in potential milestone payments [11] [12]. Cephalon's chief executive Kevin Buchi expressed particular excitement about obatoclax, stating that if successful, it "has the potential to significantly benefit patients suffering from small cell lung cancer" [11] [15].
The preclinical development of obatoclax mesylate was built upon extensive research demonstrating its mechanism of action and potential therapeutic applications [29] [30] [31]. The compound was developed from a lead compound identified through functional screening of natural compounds that could detect disruption of protein-protein interactions between B-cell lymphoma two family members [29].
Preclinical investigations demonstrated that obatoclax could bind to multiple anti-apoptotic B-cell lymphoma two family proteins, including B-cell lymphoma two, B-cell lymphoma extra large, B-cell lymphoma w, B-cell lymphoma B, B-cell lymphoma two family member one, and myeloid cell leukemia sequence one, albeit with lower affinity than some other targeted compounds [29]. The ability of obatoclax to inhibit myeloid cell leukemia sequence one was considered particularly important, given that several hematological malignancies appear to depend on this protein for survival [29].
In intact cancer cell lines, obatoclax demonstrated the ability to induce oligomerization of B-cell lymphoma two antagonist killer in the mitochondria, disrupt mitochondrial function, and activate caspases [29]. As a single agent, obatoclax showed anticancer activity in cell lines and primary cells isolated from various hematological malignancies, including acute myeloid leukemia, mast cell leukemia, systemic mastocytosis, acute lymphoblastic leukemia, chronic lymphocytic leukemia, lymphoma, and multiple myeloma [29].
The transition from preclinical research to clinical development marked a critical phase in obatoclax mesylate's history [4] [24] [32]. The first phase I clinical trials were designed to evaluate the compound's tolerability and establish appropriate dosing regimens for further development [4] [24].
Clinical Study | Patient Population | Key Findings |
---|---|---|
Phase I Chronic Lymphocytic Leukemia | 26 patients with advanced disease | 4% partial response rate, 24% median lymphocyte reduction [4] [7] |
Phase I Solid Tumors/Lymphoma (GX001) | 8 patients | Maximum tolerated dose: 1.25 mg/m² (1-hour infusion) [24] |
Phase I Solid Tumors/Lymphoma (GX005) | 27 patients | Maximum tolerated dose: 20 mg/m² (3-hour infusion) [24] |
Phase I Hematologic Malignancies | 44 patients with refractory disease | 1 complete remission in acute myeloid leukemia, 21% hematologic improvement [32] |
The early clinical studies provided important insights into obatoclax's biological activity and established the foundation for subsequent clinical development programs [4] [24] [32]. These studies demonstrated that obatoclax could achieve measurable biological effects in patients, including activation of pro-apoptotic proteins and induction of cell death markers [4] [7].
The regulatory pathway for obatoclax mesylate included significant recognition through orphan drug designations from the United States Food and Drug Administration [17] [19]. The first orphan drug designation was granted on October 8, 2004, for the treatment of chronic lymphocytic leukemia, followed by a second designation on December 1, 2006, for the treatment of myelofibrosis [17] [19].
These orphan drug designations reflected the recognition of obatoclax's potential to address unmet medical needs in rare hematological malignancies [17] [19]. However, both designations were subsequently withdrawn on September 13, 2013, following Teva's decision to discontinue development of the compound [17] [18].
The corporate history of obatoclax mesylate development involved two major acquisitions that significantly influenced the compound's trajectory [11] [12] [16]. Cephalon's acquisition of Gemin X in 2011 brought obatoclax into a larger pharmaceutical company with greater resources for clinical development [11] [12]. The acquisition was motivated by obatoclax's potential in small cell lung cancer, with Cephalon's leadership expressing confidence in the compound's therapeutic promise [11] [15].
Subsequently, Teva Pharmaceuticals' acquisition of Cephalon in 2012 brought obatoclax under the control of a global pharmaceutical company [1] [2]. However, despite the previous investments and clinical progress, Teva made the strategic decision to discontinue obatoclax development in 2013, citing business considerations rather than scientific or regulatory issues [16] [18].